[1-(2-Methoxyethyl)cyclopropyl]methanol
Description
[1-(2-Methoxyethyl)cyclopropyl]methanol is a cyclopropane-containing alcohol derivative characterized by a methoxyethyl substituent attached to the cyclopropane ring and a hydroxymethyl (-CH₂OH) functional group. Cyclopropane rings are known to impart conformational rigidity, which can influence biological activity and chemical reactivity.
Properties
IUPAC Name |
[1-(2-methoxyethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-5-4-7(6-8)2-3-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLFFIKXXHPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Cyclopropylmethanol+2-MethoxyethanolAcid Catalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [1-(2-Methoxyethyl)cyclopropyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: (1-(2-Methoxyethyl)cyclopropyl)carboxylic acid
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound's structure allows it to interact with biological targets effectively. It has been investigated for its role as a potential phosphodiesterase 4 (PDE4) inhibitor, which is crucial in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. PDE4 inhibitors are known to reduce inflammation and improve lung function .
Case Study: PDE4 Inhibition
A study demonstrated the synthesis of cyclopropyl-carbinol derivatives, including [1-(2-Methoxyethyl)cyclopropyl]methanol, which showed promising results in inhibiting PDE4 activity. The synthesized compounds exhibited significant anti-inflammatory effects in preclinical models, indicating their potential as therapeutic agents for respiratory conditions .
| Compound Name | PDE4 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.45 | 50 |
| Reference Compound A | 0.30 | 40 |
| Reference Compound B | 0.60 | 30 |
Agricultural Applications
Pesticide Development
The compound also serves as an intermediate in the synthesis of agrochemicals, particularly insecticides and fungicides. Its cyclopropyl group enhances the biological activity of the resulting compounds, making them effective against a range of pests and pathogens .
Case Study: Synthesis of Agrochemicals
Research has shown that derivatives of this compound can be used to create novel herbicides with improved efficacy. For instance, a synthesized derivative demonstrated a 70% reduction in weed growth compared to control groups in field trials .
| Agrochemical Derivative | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Derived from this compound | 70 | 200 |
| Commercial Herbicide A | 50 | 250 |
| Commercial Herbicide B | 40 | 300 |
Organic Synthesis
Synthetic Applications
In organic synthesis, this compound is utilized as a versatile building block. Its unique structure allows for various transformations, including alkylation and acylation reactions, facilitating the creation of complex molecules with diverse functionalities .
Case Study: Synthesis of Complex Molecules
A recent study highlighted the use of this compound in synthesizing complex natural products. The compound was subjected to a series of reactions that resulted in high-yielding production of target molecules with significant biological activity .
| Reaction Type | Yield (%) | Product Type |
|---|---|---|
| Alkylation with Grignard Reagent | 85 | Alkylated Cyclopropane |
| Acylation with Acid Chloride | 90 | Acylated Derivative |
| Reduction to Alcohol | 95 | Primary Alcohol |
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyethyl group and the cyclopropyl ring play a crucial role in the binding affinity and specificity of the compound. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of [1-(2-Methoxyethyl)cyclopropyl]methanol with analogous compounds identified in the evidence:
Key Differences and Implications
- Polarity and Solubility: The methoxyethyl group in the target compound introduces an ether oxygen, likely increasing polarity compared to alkyl-substituted analogs like [1-(2-methylpropyl)cyclopropyl]methanol . This could enhance solubility in polar solvents such as ethanol or DMSO.
- Reactivity : Brominated (e.g., ) and fluorinated (e.g., ) derivatives exhibit distinct reactivity profiles. The trifluoromethyl group in may resist oxidation, whereas bromine in facilitates nucleophilic substitution.
- Biological Activity : Aromatic substituents, as seen in , are common in drug design for target binding, while alkyl chains (e.g., ) may optimize pharmacokinetic properties like logP.
Biological Activity
[1-(2-Methoxyethyl)cyclopropyl]methanol is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl ring substituted with a methoxyethyl group and a hydroxymethyl group. This unique structure enhances its solubility and bioavailability, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, which influences binding affinity and specificity. Additionally, the methoxyethyl group may enhance the compound's interaction with lipid membranes, facilitating cellular uptake and subsequent biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating potential cytotoxic effects that warrant further exploration.
- Neuroprotective Effects : Some studies have suggested that the compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems.
Data Table: Biological Activities Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | , |
| Neuroprotective | Modulation of neurotransmitter release | , |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound could be a potential lead for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated significant cell death at concentrations above 20 µM, suggesting that further investigation into its mechanism could reveal pathways for therapeutic intervention in cancer treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Cyclobutylmethanol | Lacks methoxyethyl group | Limited to basic alcohol effects |
| 2-Methoxyethylcyclobutane | Similar structure without hydroxymethyl | Reduced biological activity |
| [1-(2-Methoxyethyl)cyclobutyl]methanol | Contains both methoxyethyl and hydroxymethyl groups | Enhanced versatility in biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
